NAPMA acts by inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. [] This inhibition occurs through the suppression of the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway. NAPMA downregulates the expression of crucial osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. [] This downregulation ultimately leads to decreased bone resorption and actin ring formation.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7